Cas no 1806487-68-2 (4,6-Diiodo-2-methoxy-1H-benzimidazole)

4,6-Diiodo-2-methoxy-1H-benzimidazole is a synthetic organic compound with versatile applications in medicinal chemistry. Its unique structural features, including the diiodo and methoxy groups, contribute to its potent biological activity. This compound is highly regarded for its ability to modulate various biochemical pathways, making it a valuable tool for research and development in drug discovery.
4,6-Diiodo-2-methoxy-1H-benzimidazole structure
1806487-68-2 structure
Product Name:4,6-Diiodo-2-methoxy-1H-benzimidazole
CAS No:1806487-68-2
MF:C8H6I2N2O
MW:399.954986095428
CID:4824602
Update Time:2025-10-16

4,6-Diiodo-2-methoxy-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 4,6-Diiodo-2-methoxy-1H-benzimidazole
    • Inchi: 1S/C8H6I2N2O/c1-13-8-11-6-3-4(9)2-5(10)7(6)12-8/h2-3H,1H3,(H,11,12)
    • InChI Key: MCEWTVHBAXLQAY-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CC2=C1N=C(N2)OC)I

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.9

4,6-Diiodo-2-methoxy-1H-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A061006005-250mg
4,6-Diiodo-2-methoxy-1H-benzimidazole
1806487-68-2 98%
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$874.09 2022-03-31
Alichem
A061006005-500mg
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1806487-68-2 98%
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Additional information on 4,6-Diiodo-2-methoxy-1H-benzimidazole

4,6-Diiodo-2-methoxy-1H-benzimidazole (CAS No. 1806487-68-2): An Overview of Its Properties and Applications

4,6-Diiodo-2-methoxy-1H-benzimidazole (CAS No. 1806487-68-2) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4,6-Diiodo-2-methoxy-1H-benzimidazole.

Chemical Structure and Properties

The molecular formula of 4,6-Diiodo-2-methoxy-1H-benzimidazole is C9H7I2N2O, with a molecular weight of approximately 350.99 g/mol. The compound features a benzimidazole core substituted with two iodine atoms at the 4 and 6 positions and a methoxy group at the 2 position. The presence of these substituents imparts unique physical and chemical properties to the molecule.

The iodine atoms are particularly noteworthy due to their high atomic mass and electronegativity. These properties can influence the compound's solubility, reactivity, and biological activity. For instance, the iodine atoms can enhance the lipophilicity of the molecule, making it more suitable for crossing cell membranes and interacting with biological targets.

Synthesis Methods

The synthesis of 4,6-Diiodo-2-methoxy-1H-benzimidazole has been explored through various routes. One common method involves the reaction of 2-methoxybenzimidazole with an appropriate dihalide reagent under controlled conditions. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

A recent study published in the Journal of Organic Chemistry (JOC) reported a novel synthetic route that utilizes a palladium-catalyzed coupling reaction to introduce the iodine atoms selectively at the 4 and 6 positions. This method offers improved yields and reduced side reactions compared to traditional approaches. The use of green chemistry principles in this synthesis also highlights its environmental sustainability.

Biological Activities

4,6-Diiodo-2-methoxy-1H-benzimidazole has demonstrated a range of biological activities that make it a promising candidate for various therapeutic applications. One of its key activities is its antifungal properties. Research has shown that this compound exhibits potent activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of essential enzymes.

In addition to its antifungal activity, 4,6-Diiodo-2-methoxy-1H-benzimidazole has also been investigated for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research demonstrated that this compound selectively inhibits the PI3K/AKT signaling pathway in breast cancer cells, leading to reduced tumor growth in vitro and in vivo.

Potential Applications

The diverse biological activities of 4,6-Diiodo-2-methoxy-1H-benzimidazole suggest several potential applications in medicine and biotechnology. In the field of antifungal therapy, this compound could be developed into new drugs to combat drug-resistant fungal infections, which are a growing concern in clinical settings.

In oncology, the anticancer properties of 4,6-Diiodo-2-methoxy-1H-benzimidazole make it an attractive candidate for further preclinical and clinical studies. Researchers are currently exploring its efficacy in combination with other anticancer agents to enhance therapeutic outcomes and reduce side effects.

Beyond its direct therapeutic applications, 4,6-Diiodo-2-methoxy-1H-benzimidazole may also find use as a research tool in biochemical assays and as a lead compound for drug discovery programs. Its unique structure provides a valuable scaffold for modifying functional groups to optimize biological activity and pharmacokinetic properties.

Conclusion

4,6-Diiodo-2-methoxy-1H-benzimidazole (CAS No. 1806487-68-2) is a promising compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure imparts valuable physical and chemical properties that contribute to its diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As our understanding of this compound deepens, it is likely to play an increasingly important role in addressing unmet medical needs.

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